molecular formula C36H41N3O8 B611141 TAMRA-PEG4-Alkyne CAS No. 1225057-68-0

TAMRA-PEG4-Alkyne

Cat. No. B611141
M. Wt: 643.74
InChI Key: WQEIEHQRZQLUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG4-Alkyne is a derivative of the dye TAMRA . It contains 4 PEG units and Alkyne groups . The Alkyne groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

TAMRA-PEG4-Alkyne can be used to detect or label azide containing molecules or biomolecules by fluorescence spectroscopy following copper-catalyzed azide-alkyne cycloaddition .


Molecular Structure Analysis

The molecular formula of TAMRA-PEG4-Alkyne is C36H41N3O8 . It has a molecular weight of 643.73 .


Chemical Reactions Analysis

TAMRA-PEG4-Alkyne contains Alkyne groups and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

TAMRA-PEG4-Alkyne is a solid compound . It has a molecular weight of 643.73 and a molecular formula of C36H41N3O8 . It has an excitation/emission maximum of 553/575 nm .

Scientific Research Applications

TAMRA-PEG4-Alkyne is a red-fluorescent dye linker . It has an excitation/emission maximum of 553/575 nm . The alkyne group in TAMRA-PEG4-Alkyne enables Click Chemistry with azide compounds . This property makes it useful in various fields of scientific research, particularly in bioimaging .

  • Application Summary : TAMRA-PEG4-Alkyne can be used to generate a stable fluorescence signal in bioimaging . This allows researchers to visualize biological structures or processes.
  • Methods of Application : The alkyne group in TAMRA-PEG4-Alkyne can react with azide compounds via a copper-catalyzed click reaction (CuAAC) . This reaction can be used to attach the TAMRA-PEG4-Alkyne to a molecule of interest, which can then be visualized using fluorescence microscopy.
    • Application Summary : TAMRA-PEG4-Alkyne can be used as a fluorescent probe for cellular imaging . This allows researchers to visualize specific molecules or structures within cells.
    • Application Summary : TAMRA-PEG4-Alkyne can be used for nucleotide functionalization . This involves modifying nucleotides, the building blocks of DNA and RNA, with the TAMRA-PEG4-Alkyne, allowing them to be visualized or tracked.
    • Application Summary : TAMRA-PEG4-Alkyne can be used for protein labeling . This involves modifying proteins with the TAMRA-PEG4-Alkyne, allowing them to be visualized or tracked.
    • Application Summary : TAMRA-PEG4-Alkyne can be used in drug delivery studies . The fluorescent properties of TAMRA-PEG4-Alkyne can be used to track the delivery of a drug to its target.

Safety And Hazards

TAMRA-PEG4-Alkyne is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIEHQRZQLUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TAMRA-PEG4-Alkyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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